molecular formula C11H14FNO B13588900 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol

Cat. No.: B13588900
M. Wt: 195.23 g/mol
InChI Key: KOGJMRCCEWXBAQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving appropriate precursors. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the pyrrolidine ring.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction. This often involves the use of a fluorinated aromatic compound and a suitable nucleophile.

    Methylation: The methyl group can be introduced through a methylation reaction, which typically involves the use of a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound’s unique properties make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-methylpyrrolidine: This compound is similar but lacks the hydroxyl group present in 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol.

    1-(4-Fluorophenyl)-3-hydroxypyrrolidine: This compound has a hydroxyl group but differs in the position of the methyl group.

Uniqueness

This compound is unique due to the specific combination of the 4-fluorophenyl group, the methyl group, and the hydroxyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methylpyrrolidin-3-ol

InChI

InChI=1S/C11H14FNO/c1-11(14)6-7-13(8-11)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3

InChI Key

KOGJMRCCEWXBAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=CC=C(C=C2)F)O

Origin of Product

United States

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